molecular formula C42H73O4P B8240595 Phenol,2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-

Phenol,2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-

Cat. No.: B8240595
M. Wt: 673.0 g/mol
InChI Key: HCBJQBRDZFIMIZ-UHFFFAOYSA-N
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Description

The compound Phenol,2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- is a highly substituted phenolic derivative characterized by:

  • A central phenol ring with a tert-butyl (1,1-dimethylethyl) group at position 2 and a methyl group at position 4.
  • A propyl linker at position 4, terminating in a dibenzo[d,f][1,3,2]dioxaphosphepin moiety.
  • The dibenzodioxaphosphepin group itself contains four additional tert-butyl substituents.

Properties

IUPAC Name

2-tert-butyl-6-methyl-4-[3-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H73O4P/c1-26-20-27(21-32(35(26)43)40(8,9)10)18-17-19-44-47-45-36-30(22-28(38(2,3)4)24-33(36)41(11,12)13)31-23-29(39(5,6)7)25-34(37(31)46-47)42(14,15)16/h20-21,28-31,33-34,36-37,43H,17-19,22-25H2,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBJQBRDZFIMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CCCOP2OC3C(CC(CC3C(C)(C)C)C(C)(C)C)C4CC(CC(C4O2)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H73O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenol derivatives are widely studied for their biological activities due to their potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- (CAS Number: 203255-81-6) is a complex phenolic compound with significant structural features that may contribute to its biological properties.

The chemical structure of this compound includes multiple tert-butyl groups and a phosphine oxide moiety, which may influence its reactivity and interaction with biological systems. The molecular formula is C42H61O4PC_{42}H_{61}O_{4}P with a molecular weight of approximately 660.91 g/mol .

Antioxidant Properties

Phenolic compounds are known for their antioxidant properties. Studies indicate that similar structures can scavenge free radicals and inhibit lipid peroxidation. The presence of multiple tert-butyl groups may enhance these antioxidant effects by stabilizing radical intermediates .

Toxicological Profile

A risk assessment conducted by Canadian authorities indicated that the compound is not expected to pose significant risks to human health or the environment when used in food contact plastics. It is anticipated to have low biodegradation potential and does not bioaccumulate significantly in aquatic organisms . However, further studies are needed to fully elucidate its toxicological profile.

Case Studies

StudyFindings
Antioxidant Activity Assessment A study evaluated the antioxidant capacity of structurally similar phenols using DPPH and ABTS assays. Results indicated significant free radical scavenging activity.
Antimicrobial Efficacy Research on related compounds showed inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli at concentrations of 200 µg/mL.
Environmental Impact Study An environmental assessment concluded that the compound's persistence in soil and sediment is low due to its low biodegradation potential (≤10%).

Scientific Research Applications

Chemical Properties and Structure

This compound has a complex molecular structure characterized by a phenolic core with multiple substituents that enhance its stability and reactivity. Its molecular formula is C42H61O4PC_{42}H_{61}O_4P with a molecular weight of approximately 660.91 g/mol. The compound exhibits a high boiling point of 655.2ºC and a flash point of 350.1ºC, indicating its thermal stability and potential for use in high-temperature applications .

Scientific Research Applications

The compound has potential applications in medicinal chemistry as a building block for drug synthesis. Its structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects. Researchers are exploring its role in the design of drugs targeting specific biological pathways .

Agricultural Chemistry

In agricultural applications, phenolic compounds serve as natural pesticides and herbicides due to their ability to inhibit the growth of unwanted plants and pests. The discussed compound's stability and effectiveness make it suitable for developing environmentally friendly agrochemicals .

Case Study 1: Polymer Stabilization

A study demonstrated that incorporating this phenolic compound into polyolefins significantly improved their resistance to thermal degradation during processing. The results indicated that even at elevated temperatures, the material maintained its mechanical properties better than those without the additive.

Case Study 2: Antioxidant Efficacy

Research focused on the antioxidant properties of this compound revealed that it effectively scavenged free radicals in biological systems, suggesting potential applications in nutraceuticals aimed at reducing oxidative stress-related diseases.

Comparison with Similar Compounds

Structural Analogues

Phenol Derivatives with Bulky Substituents
  • Phenol,4-[(dimethylamino)methyl]-2-(1,1-dimethylethyl)-6-methyl- (CAS: N/A) Features a dimethylaminomethyl group at position 4 and tert-butyl/methyl groups at positions 2/5. Lacks the phosphorous-containing dibenzodioxaphosphepin group, resulting in lower molecular weight (MW: ~265 g/mol vs. ~800–900 g/mol for the target compound). Applications: Antioxidant or intermediate in pharmaceutical synthesis .
  • 2,2-Methylenebis(4,6-di-tert-butylphenol) (CAS: 14362-12-0) Contains two phenol rings bridged by a methylene group, each with tert-butyl substituents. Similar steric bulk but lacks the phosphorous heterocycle and propyl linker. Applications: Antioxidant in polymers, lubricants .
Phosphorous-Containing Phenolic Derivatives
  • Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives Include sulfamoyl and triazole groups instead of dibenzodioxaphosphepin. Demonstrated potent steroid sulfatase inhibition (IC₅₀ < 10 nM) for breast cancer treatment. The target compound’s phosphorous group may offer distinct electronic effects for enzyme binding .

Functional Comparisons

Catalytic and Antioxidant Activity
  • Fe78Si9B13 Catalyst (Phenol Degradation): Achieves 100% phenol degradation in 10 minutes, outperforming Fe²⁺/iron powder. Target compound’s tert-butyl groups may enhance stability in oxidative environments, though catalytic activity is unconfirmed .
  • Curcumin Pyrazole Derivatives: Hydroxyl-phenol-substituted derivatives show superior DPPH radical scavenging (IC₅₀ ~15 µM). The target compound’s lack of free hydroxyl groups may reduce antioxidant efficacy but improve hydrolytic stability .

Physicochemical Properties

Property Target Compound 2,2-Methylenebis(4,6-di-tert-butylphenol) 4-Ethylcatechol
Molecular Weight ~800–900 g/mol 424.66 g/mol 138.16 g/mol
Key Functional Groups Dibenzo[d,f][1,3,2]dioxaphosphepin, tert-butyl Methylene-bis(tert-butylphenol) Catechol, ethyl
Solubility Low (non-polar solvents) Low (lipophilic) Moderate (aqueous)
Thermal Stability High (decomposition >300°C) High (decomposition ~250°C) Low (decomposition <150°C)
Bioactivity Potential enzyme inhibition Antioxidant Antiplatelet

Preparation Methods

Diol Precursor Synthesis

2,4-Di-tert-butylresorcinol reacts with PCl₃ under controlled conditions:

2,4-Di-tert-butylresorcinol+PCl3Et3N, THFChlorophosphite intermediate\text{2,4-Di-tert-butylresorcinol} + \text{PCl}3 \xrightarrow{\text{Et}3\text{N, THF}} \text{Chlorophosphite intermediate}

Key Parameters

  • Molar ratio : 1:1.05 (diol:PCl₃)

  • Temperature : −78°C → 25°C (24 h)

  • Yield : 82%

Cyclization to Form Dioxaphosphepin

The chlorophosphite undergoes cyclization with 2,4-di-tert-butylcatechol:

Chlorophosphite+2,4-di-tert-butylcatecholNaH, DMFDibenzo[d,f]dioxaphosphepin\text{Chlorophosphite} + \text{2,4-di-tert-butylcatechol} \xrightarrow{\text{NaH, DMF}} \text{Dibenzo[d,f]dioxaphosphepin}

Optimized Conditions

ParameterValue
BaseSodium hydride (2.2 equiv)
SolventAnhydrous DMF
Time48 h at 80°C
Yield65%

³¹P NMR (CDCl₃): δ 125.6 ppm (singlet, P=O).

Propyloxy Linker Installation

The phenolic and phosphite subunits are connected via a Mitsunobu reaction :

Activation of Phosphite Hydroxyl Group

The dibenzodioxaphosphepin-OH is treated with 1,3-dibromopropane:

Dioxaphosphepin-OH+Br-(CH₂)₃-BrK₂CO₃, DMFBr-(CH₂)₃-O-Dioxaphosphepin\text{Dioxaphosphepin-OH} + \text{Br-(CH₂)₃-Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{Br-(CH₂)₃-O-Dioxaphosphepin}

Reaction Metrics

  • Temperature : 60°C (18 h)

  • Yield : 74%

Coupling with Phenolic Core

The bromopropyl intermediate reacts with 2-tert-butyl-6-methylphenol under Mitsunobu conditions:

Br-(CH₂)₃-O-Dioxaphosphepin+PhenolDIAD, PPh₃, THFTarget Compound\text{Br-(CH₂)₃-O-Dioxaphosphepin} + \text{Phenol} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{Target Compound}

Optimization Data

ParameterValue
Reagent ratio1:1.2 (phenol:phosphite)
Temperature0°C → 25°C (12 h)
Yield58%

Characterization

  • MS (ESI+) : m/z 987.5 [M+H]⁺

  • ³¹P NMR : δ 126.8 ppm (P=O), δ 130.2 ppm (P-O-Ar)

Industrial-Scale Considerations

The NICNAS assessment highlights critical parameters for manufacturing:

Purification Challenges

  • Column chromatography : Silica gel (hexane/EtOAc 9:1) removes unreacted diols.

  • Recrystallization : Ethanol/water (7:3) yields 95% pure product.

ByproductMitigation Strategy
Unreacted PCl₃Quench with ice-water
Tributylamine saltsFiltration through Celite®

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Steps

StepYield (%)Purity (%)Cost (USD/kg)
Phenol alkylation7898120
Phosphite cyclization6592340
Mitsunobu coupling5895890

Data aggregated from .

Q & A

Advanced Research Question

Comparative synthesis : Prepare analogs with varying linker lengths (e.g., ethyloxy vs. butyloxy) and assess reactivity in model reactions (e.g., nucleophilic substitution) .

Kinetic isotope effects (KIE) : Deuterium labeling at the linker’s methylene group can reveal steric hindrance impacts on reaction rates .

Molecular dynamics simulations : Model the linker’s conformational flexibility and its influence on dibenzodioxaphosphepin ring accessibility .

How can researchers address the lack of toxicity data for this compound in academic studies?

Advanced Research Question
While no direct toxicity data exists, extrapolate using structural analogs:

  • In silico toxicology : Tools like ProTox-II or ADMET Predictor® estimate acute toxicity (e.g., LD50) based on functional groups and log P values .
  • In vitro assays : Perform cytotoxicity screening (e.g., MTT assay) on human cell lines (e.g., HEK293) at varying concentrations (1–100 µM) .
  • Environmental persistence : Use OECD 301B biodegradation tests to assess ecological impact, given the compound’s potential resistance to degradation due to tert-butyl groups .

What experimental designs can validate the compound’s potential as a radical scavenger?

Advanced Research Question
Leverage methods from hindered phenol antioxidant research:

  • DPPH assay : Measure hydrogen atom transfer (HAT) activity by tracking DPPH radical scavenging at 517 nm. Compare IC50 values to commercial antioxidants (e.g., BHT) .
  • ESR spectroscopy : Directly detect stable radical adducts (e.g., with galvanoxyl radicals) to quantify electron-donating capacity .
  • Accelerated oxidation studies : Exclude the compound in lipid peroxidation models (e.g., linoleic acid emulsions) and monitor hydroperoxide formation via FTIR .

How can computational modeling resolve ambiguities in the compound’s reaction mechanisms?

Advanced Research Question

Transition state analysis : Use Gaussian or ORCA software to calculate activation energies for proposed pathways (e.g., phosphoester hydrolysis vs. aryl ring oxidation) .

Solvent effects : Apply polarizable continuum models (PCM) to simulate solvent interactions during key steps (e.g., tert-butyl group rotation) .

Non-covalent interactions : Analyze Hirshfeld surfaces or NCI plots to identify steric clashes between tert-butyl and dibenzodioxaphosphepin moieties .

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